3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine is a heterocyclic compound that features a seven-membered azepine ring fused with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine typically involves multicomponent reactions and ring expansion strategies. One common method is the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . This reaction is often carried out under thermal or photochemical conditions, sometimes using microwave irradiation to enhance yields .
Industrial Production Methods
Industrial production of this compound may involve one-pot synthesis techniques, which are advantageous due to their efficiency and reduced need for purification steps. These methods often utilize commercially available starting materials and catalysts to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions include N-oxides, fully saturated azepine derivatives, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzazepines: These compounds have a similar azepine ring structure but are fused with a benzene ring instead of an imidazole ring.
Oxazepines: These contain an oxygen atom in the azepine ring, which alters their chemical properties and biological activities.
Uniqueness
3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine is unique due to its imidazole-azepine fused structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties .
Properties
Molecular Formula |
C15H18N2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine |
InChI |
InChI=1S/C15H18N2/c1-12-6-8-13(9-7-12)14-11-16-15-5-3-2-4-10-17(14)15/h6-9,11H,2-5,10H2,1H3 |
InChI Key |
KGLVKZKEMQNUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C3N2CCCCC3 |
solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.